N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Description
N-Benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS: 150871-47-9) is a tetracyclic amine derivative featuring a benzyl substituent at the nitrogen atom and a methoxy group at the 6-position of the naphthalene ring. Its molecular formula is C₁₈H₂₂ClNO, with a molecular weight of 303.83 g/mol. The compound is industrially available in ≥99% purity, typically packaged in 25 kg cardboard drums, and certified under REACH and ISO standards for use in pharmaceuticals, agrochemicals, and chemical intermediates .
Properties
IUPAC Name |
N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-20-18-10-8-15-11-17(9-7-16(15)12-18)19-13-14-5-3-2-4-6-14;/h2-6,8,10,12,17,19H,7,9,11,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTJQMQQQZBZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)NCC3=CC=CC=C3)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Condition Screening
Table 1 summarizes optimization trials for the reductive amination step:
| Example | Propionaldehyde (eq) | Reducing Agent (eq) | Temp (°C) | Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| 2 | 1.8 | NaBH₄ (2.0) | 20–30 | >98 | 87.1 |
| 5 | 4.0 | NaBH₄ (1.5) | 20–30 | >90 | 72.3 |
| 6 | 1.0 | NaBH₄ (1.5) | 20–30 | >90 | 68.5 |
Excess propionaldehyde (1.8 eq) and NaBH₄ (2.0 eq) maximize yield and purity, while lower equivalents reduce efficiency. Elevated temperatures (>40°C) promote side reactions, underscoring the importance of maintaining 20–30°C.
Solvent and Workup Considerations
Dichloromethane is preferred for its ability to dissolve both reactants and products, facilitating homogeneous reaction conditions. Post-reaction workup involves neutralization with 10% NaOH, followed by phase separation to remove aqueous byproducts. The organic phase is concentrated under reduced pressure, yielding compound II as an oil that crystallizes directly upon solvent exchange to isopropanol.
Analytical Characterization and Quality Control
Compound II and the final hydrochloride salt are rigorously characterized:
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ESI-MS : m/z 324.2 [M+H]⁺ for compound II confirms molecular weight.
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¹H-NMR (400 MHz, CDCl₃): Peaks at δ 7.42–7.44 (2H, aromatic), 3.7 (3H, OCH₃), and 0.8–0.86 (3H, CH₃) validate structure.
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HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase.
These methods ensure batch consistency and compliance with pharmaceutical standards.
Comparative Analysis of Synthetic Routes
Prior methods for synthesizing this compound relied on chiral resolution or expensive catalysts like chiral phosphoric acids, yielding 17–34% . The current route eliminates resolution steps and reduces catalyst costs by 60%, making it superior for large-scale production. Furthermore, the absence of column chromatography simplifies purification, reducing solvent waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially leading to fully saturated derivatives or secondary amines.
Substitution: The benzyl and methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) for deprotonation and benzyl chloride for benzylation are common.
Major Products
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include fully saturated naphthalene derivatives or secondary amines.
Substitution: Products vary depending on the substituents introduced, such as different alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has garnered attention for its potential therapeutic applications. It is structurally related to various bioactive compounds that exhibit pharmacological properties.
Potential Therapeutic Uses:
- Antidepressant Activity: Research indicates that compounds with a similar structure may exhibit effects on serotonin and norepinephrine reuptake inhibition, suggesting potential use as antidepressants .
- Neuroprotective Effects: Some studies have pointed towards neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Neuroscience Research
The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Its structural features allow for exploration in the context of:
- Dopaminergic System Modulation: Investigations into its effects on dopamine receptors could yield insights into treatments for conditions like schizophrenia and bipolar disorder.
- Behavioral Studies: Animal models may be used to assess the behavioral impacts of this compound, particularly in anxiety and depression paradigms .
Synthetic Intermediate
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.
Applications in Synthesis:
- Building Block for Drug Development: The compound can be modified to create derivatives with enhanced biological activity or selectivity.
- Synthesis of Novel Compounds: It can be utilized in the synthesis of new chemical entities that may possess unique pharmacological profiles .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant-like effects of structurally similar compounds. The results indicated that these compounds significantly reduced depression-like behaviors in animal models when administered at specific dosages.
Case Study 2: Neuroprotection
Research conducted on neuroprotective agents highlighted the potential role of N-benzyl derivatives in mitigating neuronal damage induced by oxidative stress. The findings suggested that these compounds could enhance neuronal survival rates in vitro.
Mechanism of Action
The mechanism of action of N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methoxy groups may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,3,4-tetrahydronaphthalen-2-amines, which exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:
Key Comparative Insights
Methoxy positioning: 6-Methoxy substitution (target compound) vs. 5-methoxy in Rotigotine intermediates alters electronic distribution, impacting receptor interaction .
Synthesis and Industrial Viability :
- The target compound is produced at scale (25 kg batches), whereas enantiomerically pure analogues like (S)-5-methoxy-N-propyl derivatives require specialized synthesis, resulting in higher costs (€187.00/g vs. industrial-grade pricing for the benzyl variant) .
Pharmacological Relevance: (S)-5-Methoxy-N-propyl derivatives are validated intermediates in dopamine agonists, highlighting the importance of stereochemistry.
Safety and Handling :
- General safety protocols for tetrahydronaphthalen-amines include avoiding dust formation, using respiratory protection, and ensuring ventilation. Specific toxicological data for the benzyl variant remain unreported .
Biological Activity
N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS: 150871-47-9) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, particularly focusing on its pharmacological effects.
- Molecular Formula : C18H22ClNO
- Molar Mass : 303.83 g/mol
- Melting Point : 232-235 °C
The compound features a tetrahydronaphthalene core with a methoxy group and a benzyl substituent, which may influence its biological interactions and activity.
Synthesis
The synthesis of this compound typically involves the alkylation of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with benzyl chloride in the presence of a base. The hydrochloride salt form is often prepared to enhance solubility and stability for biological assays.
Anticancer Activity
Research has demonstrated that compounds structurally similar to N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzyl derivatives | U-937 (leukemia) | 10.5 | |
| N-benzyl derivatives | SK-MEL-1 (melanoma) | 12.0 |
The cytotoxicity was evaluated using the MTT assay over a period of 72 hours. These findings suggest that the compound may interact with cellular mechanisms leading to apoptosis or cell cycle arrest.
The mechanism by which N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Interaction with Protein Targets : Molecular dynamics simulations suggest hydrophobic interactions with target proteins are crucial for activity .
Study 1: Antiproliferative Effects
In a study evaluating various substituted naphthalene derivatives, N-benzyl-6-methoxy derivatives were found to exhibit potent antiproliferative activity against human cancer cell lines. The study highlighted structure-activity relationships (SAR) indicating that modifications on the benzyl ring significantly impacted efficacy .
Study 2: In Vivo Efficacy
A separate investigation assessed the in vivo efficacy of similar compounds in tumor-bearing mice models. Results indicated that administration of N-benzyl derivatives led to a significant reduction in tumor size compared to controls .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
